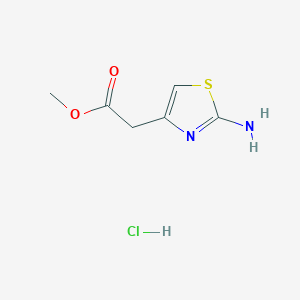

Methylester des (2-Amino-thiazol-4-yl)-essigsäure-Hydrochlorids

Übersicht

Beschreibung

(2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Wissenschaftliche Forschungsanwendungen

Synthese von Aminothiazolen

Aminothiazole werden durch verschiedene Methoden synthetisiert, wobei häufig Herausforderungen wie geringe Ausbeuten und schwierige Isolierverfahren auftreten. Die betreffende Verbindung kann in Polymer- oder Festphasen-Syntheseprotokollen verwendet werden, die aufgrund ihrer einfachen Durchführung, höheren Produktausbeuten, größeren Selektivität, einfachen Aufarbeitungsverfahren und Wiedergewinnung der Katalysatoren bevorzugt werden .

Antibakterielle Anwendungen

Thiazolderivate, einschließlich unserer Verbindung von Interesse, haben eine signifikante antibakterielle Aktivität gegen verschiedene Bakterien und Krankheitserreger gezeigt. Sie sind entscheidend für die Entwicklung neuer antimikrobieller Wirkstoffe, die der bakteriellen Resistenz entgegenwirken können .

Antitumor-Eigenschaften

Der strukturelle Baustein der Aminothiazole ist dafür bekannt, Antitumoraktivitäten zu besitzen. Dies macht sie in der medizinischen Chemie wertvoll für die Entwicklung neuer Krebsmedikamente .

Antivirale Forschung

Es wurde berichtet, dass Aminothiazole antivirale Eigenschaften aufweisen. Dies umfasst potenzielle Anwendungen bei der Behandlung von Krankheiten, die durch Viren verursacht werden .

Entzündungshemmende und schmerzlindernde Wirkungen

Aufgrund ihrer entzündungshemmenden und schmerzlindernden Eigenschaften werden Aminothiazole für ihre Verwendung bei der Behandlung von Erkrankungen erforscht, die mit Entzündungen und Schmerzen einhergehen .

Psychotrope Wirkungen

Einige Aminothiazole wirken auf das zentrale Nervensystem und werden wegen ihrer psychotropen Wirkungen untersucht, die bei der Behandlung verschiedener psychiatrischer Erkrankungen von Vorteil sein könnten .

Antifungizide und Antituberkulose-Anwendungen

Diese Verbindungen werden auch wegen ihrer antifungiziden und antituberkulosen Aktivitäten untersucht, die bei der Behandlung von Pilzinfektionen und Tuberkulose wichtig sind .

Anwendungen in der Polymerindustrie

In der Polymerindustrie sind Aminothiazole nützlich bei der Synthese von Polymeren, die eine Vielzahl von Anwendungen in verschiedenen Bereichen haben .

Wirkmechanismus

Target of Action

Methyl 2-(2-aminothiazol-4-yl)acetate hydrochloride, also known as (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride, is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of bacterial cell walls, making it a potential target for antibacterial agents .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be an antagonist against the target enzyme .

Biochemical Pathways

The compound affects the biochemical pathway involved in the biosynthesis of bacterial cell walls . By acting as an antagonist against the target enzyme, it disrupts the normal functioning of this pathway, leading to the inhibition of cell wall synthesis . This results in the bactericidal or bacteriostatic effect of the compound .

Pharmacokinetics

Its lipophilicity (Log Po/w) is estimated to be 1.47 (iLOGP) and 0.43 (XLOGP3) .

Result of Action

The compound exhibits moderate to significant antibacterial and antifungal potential . It has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibits antifungal potential against Candida glabrata and Candida albicans .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. The compound should be stored under inert gas (nitrogen or argon) at 2–8 °C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Amino Group: The amino group is introduced by reacting the thiazole intermediate with ammonia or an amine.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Chemistry:

- Used as an intermediate in the synthesis of more complex thiazole derivatives.

- Employed in the development of new synthetic methodologies.

Biology and Medicine:

- Potential use as a building block for pharmaceuticals, particularly those targeting bacterial or fungal infections.

- Investigated for its role in the synthesis of compounds with anticancer, antioxidant, and anti-inflammatory properties .

Industry:

- Utilized in the production of agrochemicals and dyes.

- Explored for its applications in material science due to its unique structural properties.

Vergleich Mit ähnlichen Verbindungen

2-Aminothiazole: A simpler analog without the acetic acid methyl ester group.

4-Methylthiazole: Lacks the amino group but retains the thiazole core.

Thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of the ester.

Uniqueness: (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the amino group and the ester group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

Eigenschaften

IUPAC Name |

methyl 2-(2-amino-1,3-thiazol-4-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-10-5(9)2-4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLJYTHCPIQKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424935 | |

| Record name | (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76629-18-0 | |

| Record name | 4-Thiazoleacetic acid, 2-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76629-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)

![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)